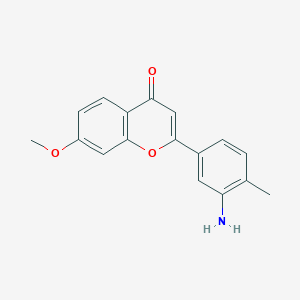
2-(3-Amino-4-methylphenyl)-7-methoxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of 3-amino-4-methylphenol with 7-methoxy-4H-chromen-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one can be compared with other flavonoid compounds, such as quercetin, kaempferol, and luteolin. While these compounds share similar antioxidant and anti-inflammatory properties, 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
- Myricetin
Eigenschaften
CAS-Nummer |
921942-37-2 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
2-(3-amino-4-methylphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C17H15NO3/c1-10-3-4-11(7-14(10)18)16-9-15(19)13-6-5-12(20-2)8-17(13)21-16/h3-9H,18H2,1-2H3 |
InChI-Schlüssel |
VVWYJLCSUCVKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


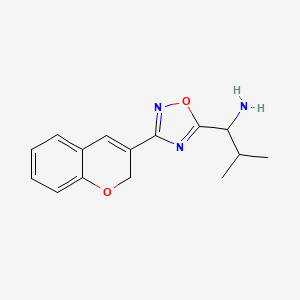

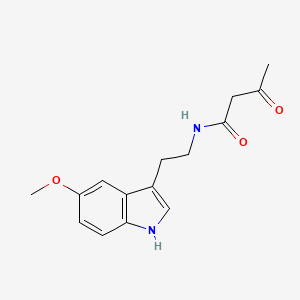
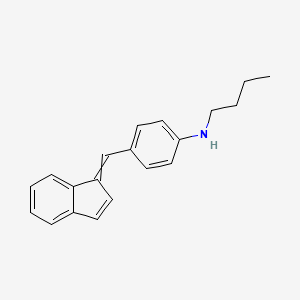

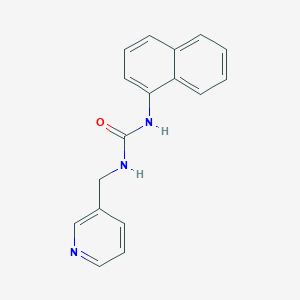




![Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11846316.png)

![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)

